molecular formula C23H19BrN2O B11225227 5-(3-Bromophenyl)-3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B11225227
M. Wt: 419.3 g/mol
InChI Key: MOPCELKIXHGVSW-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with 4’-propylbiphenyl-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the bromophenyl and propylbiphenyl groups, resulting in different chemical properties and applications.

    3-(4’-Methylbiphenyl-4-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorophenyl group instead of a bromophenyl group, leading to variations in reactivity and biological activity.

    5-(4-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole:

Uniqueness

5-(3-Bromophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various scientific research applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

5-(3-bromophenyl)-3-[4-(4-propylphenyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H19BrN2O/c1-2-4-16-7-9-17(10-8-16)18-11-13-19(14-12-18)22-25-23(27-26-22)20-5-3-6-21(24)15-20/h3,5-15H,2,4H2,1H3

InChI Key

MOPCELKIXHGVSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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